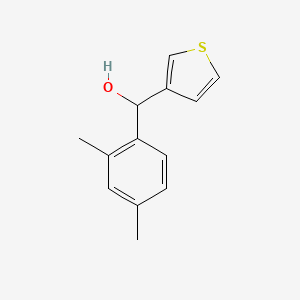

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol

Description

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol is a secondary alcohol featuring a 2,4-dimethylphenyl group attached to a thiophen-3-yl moiety via a hydroxymethyl bridge. The 2,4-dimethylphenyl group is a common substituent in bioactive and synthetic compounds, as seen in hydrazones with antifungal and antibacterial activities , metabolites linked to short stature , and chemosensors . The thiophene ring, a sulfur-containing heterocycle, contributes to electronic and steric effects, influencing reactivity and interactions in biological or material applications.

Its synthesis likely involves condensation or reduction steps similar to those for structurally related methanones and alcohols documented in the evidence .

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZHGYRWFTUSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CSC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for (2,4-Dimethylphenyl)(thiophen-3-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

Reduction: The major products include the corresponding alcohol or alkane.

Substitution: The major products depend on the substituents introduced during the reaction.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent research has highlighted the potential of compounds similar to (2,4-Dimethylphenyl)(thiophen-3-yl)methanol in developing new antimicrobial agents. Studies indicate that derivatives of thiophene and phenyl groups exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Case Study:

A series of thiazole derivatives were synthesized incorporating the 2,5-dimethylphenyl scaffold, which showed promising antimicrobial activity against various pathogens. The introduction of substituents like thiophenes enhanced their efficacy against Gram-positive bacteria .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 3h | S. aureus | 8 |

| 3j | E. faecium | 2 |

Anticancer Research

The compound's structure suggests potential anticancer properties due to its ability to interact with biological targets involved in cancer progression. Research into similar compounds has shown that modifications to the phenyl and thiophene groups can lead to significant cytotoxic effects on cancer cell lines .

Case Study:

In vitro studies have demonstrated that thiazole derivatives with phenyl substitutions exhibit selective cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The structure-activity relationship (SAR) studies indicated that specific modifications enhance anticancer activity .

Material Science

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors (FETs). The incorporation of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol into polymer matrices could improve charge transport properties due to π-π stacking interactions.

Case Study:

Research has shown that thiophene-based polymers exhibit enhanced conductivity and stability when combined with aromatic substituents like dimethylphenyl groups. These materials are being explored for use in flexible electronic devices .

Mécanisme D'action

The mechanism of action of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Key Comparisons :

- Functional Group Impact: The ketone in methanone analogs (e.g., Table 1, Row 1) lacks hydrogen-bonding capability, likely reducing solubility in polar solvents compared to the target alcohol. Methanol derivatives may exhibit stronger intermolecular interactions, affecting crystallinity and melting points .

Thiophene-Containing Methanol Derivatives

Table 2: Thiophene-Based Alcohols

Key Comparisons :

- Substituent Position : Thiophen-3-yl vs. thiophen-2-yl substitution alters electronic distribution. For example, thiophen-3-yl may reduce steric hindrance compared to 2-yl derivatives, influencing reaction kinetics in synthetic pathways .

- Fluorinated vs. Methyl Groups: Fluorinated analogs (Table 2, Rows 2–3) exhibit higher lipophilicity, suggesting that the target compound’s methyl groups may favor solubility in nonpolar environments compared to fluorinated counterparts .

Functional Group Comparisons: Alcohols vs. Ketones

- Synthetic Yields: Methanones (e.g., 25a in ) are synthesized in moderate yields (42–52%), while alcohols like 27a achieve higher yields (61–84%), possibly due to stabilizing effects of hydroxyl groups during purification .

- Spectroscopic Data: Methanones show characteristic carbonyl ¹³C NMR shifts (~190 ppm), whereas the target alcohol’s hydroxyl-bearing carbon would resonate near 60–70 ppm, with broad OH proton signals in ¹H NMR .

Activité Biologique

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The chemical formula for (2,4-Dimethylphenyl)(thiophen-3-yl)methanol is . Its structure features a dimethyl-substituted phenyl group attached to a thiophene ring, which is known to influence its biological properties.

The biological activity of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol is believed to arise from its interactions with various cellular targets. These interactions may involve modulation of enzymatic activity or receptor binding, leading to therapeutic effects. The precise molecular mechanisms remain under investigation, but preliminary studies indicate potential pathways involving oxidative stress modulation and inflammatory response inhibition .

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol. In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

2. Anti-inflammatory Activity

The anti-inflammatory potential of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol was evaluated through various assays measuring cytokine production and inflammatory markers. In a study using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µM) | TNF-α Production (% Inhibition) | IL-6 Production (% Inhibition) |

|---|---|---|

| 10 | 25 | 30 |

| 25 | 50 | 55 |

| 50 | 70 | 65 |

These findings indicate that the compound may serve as a promising candidate for anti-inflammatory therapies .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol, researchers evaluated its effects on human cancer cell lines. The compound was tested against MDA-MB-231 (breast cancer) and U87MG (glioblastoma) cells using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| U87MG | 20 |

The results showed that the compound exhibits cytotoxic effects on both cell lines, with a lower IC50 indicating higher potency against MDA-MB-231 cells .

Case Study 2: Antioxidant Activity

The antioxidant capacity of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol was assessed using the DPPH radical scavenging assay. The results demonstrated that the compound effectively scavenged free radicals:

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 40 |

| 20 | 65 |

| 50 | 85 |

This suggests that the compound has significant potential as an antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.